Metadoxine

Description

Properties

IUPAC Name |

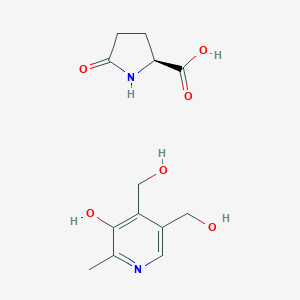

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKQQUKJJGFMN-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996053 | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-44-0 | |

| Record name | Metadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metadoxine's Mechanism of Action in Alcoholic Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated therapeutic potential in the management of alcoholic liver disease (ALD). Its mechanism of action is multifaceted, addressing key pathological processes of ALD including accelerated alcohol metabolism, mitigation of oxidative stress, reduction of inflammation, and inhibition of hepatic fibrogenesis. This technical guide synthesizes the current understanding of this compound's core mechanisms, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the involved signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its hepatoprotective effects through several interconnected pathways:

-

Enhancement of Alcohol Metabolism: this compound accelerates the clearance of ethanol (B145695) and its toxic metabolite, acetaldehyde (B116499). It has been shown to prevent the decrease in alcohol dehydrogenase (ADH) activity associated with chronic ethanol intake and may increase the activity of aldehyde dehydrogenase (ALDH), thus promoting the detoxification of alcohol.[1][2][3][4][5][6]

-

Antioxidant and Anti-lipid Peroxidation Effects: A cornerstone of alcohol-induced liver injury is oxidative stress. This compound combats this by preserving intracellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant often depleted by chronic alcohol consumption.[1][7][8] By maintaining GSH levels, this compound helps neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting the integrity of hepatocyte membranes.[7][8][9][10]

-

Anti-inflammatory Action: Chronic alcohol consumption triggers an inflammatory cascade in the liver, mediated by pro-inflammatory cytokines. This compound has been shown to attenuate the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine in the pathogenesis of alcoholic hepatitis.[7][9][11] This anti-inflammatory effect is crucial in mitigating hepatocyte damage.

-

Anti-fibrogenic Properties: The progression of ALD can lead to hepatic fibrosis, characterized by the excessive deposition of collagen. This compound has been observed to prevent the acetaldehyde-induced increase in collagen synthesis in hepatic stellate cells, the primary collagen-producing cells in the liver.[7][9][10][12] This suggests a role for this compound in potentially halting or reversing the fibrotic processes.[7]

-

Restoration of Hepatic Energy Metabolism: Chronic alcohol consumption can deplete hepatic adenosine (B11128) triphosphate (ATP) levels. This compound has been shown to counteract this effect, helping to restore cellular energy balance.[4][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on this compound's efficacy in ALD.

Table 1: Clinical Efficacy of this compound in Alcoholic Liver Disease

| Parameter | This compound Group | Control/Placebo Group | p-value | Study Population | Duration | Reference |

| Survival Rate (3 months) | 68.6% (PDN+MTD) | 20% (PDN) | P = 0.0001 | Severe Alcoholic Hepatitis | 30 days | [15] |

| 59.4% (PTX+MTD) | 33.3% (PTX) | P = 0.04 | [15] | |||

| Survival Rate (6 months) | 48.6% (PDN+MTD) | 20% (PDN) | P = 0.003 | Severe Alcoholic Hepatitis | 30 days | [15] |

| 50% (PTX+MTD) | 18.2% (PTX) | P = 0.01 | [15] | |||

| Survival Rate (30 days) | 74.3% (PDN+MTD) | 45.7% (PDN) | P = 0.02 | Severe Alcoholic Hepatitis | 30 days | [16][17] |

| Survival Rate (90 days) | 68.6% (PDN+MTD) | 20.0% (PDN) | P = 0.0001 | Severe Alcoholic Hepatitis | 30 days | [16][17] |

| Alcohol Abstinence | 74.5% | 59.4% | P = 0.02 | Severe Alcoholic Hepatitis | 6 months | [15] |

| Ultrasonographic Steatosis | 28% | 70% | p < 0.01 | Alcoholic Fatty Liver | 3 months | [18][19] |

| Improvement in Liver Function (Total Effective Rate) | 82.8% (Abstinent) | 55.7% (Abstinent) | P=0.0000 | Alcoholic Liver Disease | 6 weeks | [20] |

| 65.4% (Non-abstinent) | 44.8% (Non-abstinent) | P=0.1767 | [20] |

PDN: Prednisone; PTX: Pentoxifylline; MTD: this compound

Table 2: Biochemical and Cellular Effects of this compound in Experimental Models

| Parameter | Condition | This compound Effect | Experimental Model | Reference |

| Hepatic Alcohol Dehydrogenase (Class I) Activity | Chronic ethanol intake (5 weeks) | Prevented a 25% decrease in activity | Rats | [2] |

| Glutathione (GSH) Levels | Ethanol and acetaldehyde treatment | Prevents depletion | HepG2 cells | [9][10] |

| Lipid Peroxidation | Ethanol and acetaldehyde treatment | Prevents increase | HepG2 cells | [9][10] |

| Collagen Secretion | Acetaldehyde treatment | Prevents increase | Hepatic stellate cells | [9][10] |

| TNF-α Secretion | Acetaldehyde treatment | Attenuated | Hepatic stellate cells | [9][10] |

| Hepatic ATP Content | Ethanol-treated rats | Increased | Rats | [4] |

| Fatty Liver Formation | Ethanol-treated rats | Prevented in 50% of rats | Rats | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

In Vitro Hepatocyte and Hepatic Stellate Cell Culture Experiments

-

Objective: To investigate the direct effects of this compound on cellular damage induced by ethanol and acetaldehyde.

-

Cell Lines:

-

Hepatocytes: HepG2 (human hepatoma cell line) are commonly used as a model for hepatocytes.

-

Hepatic Stellate Cells: CFSC-2G (rat hepatic stellate cell line) are used to study fibrogenic responses.

-

-

Treatment Protocol:

-

Outcome Measures:

-

Glutathione Content: Reduced and oxidized glutathione levels are measured, often using HPLC or spectrophotometric assays.[9][10]

-

Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).[9][10]

-

Collagen Secretion: Quantified by measuring hydroxyproline (B1673980) content or using specific collagen assays.[9][10]

-

Cytokine Secretion: Levels of TNF-α, IL-6, and IL-8 in the culture medium are determined using ELISA.[9]

-

Animal Models of Alcoholic Liver Disease

-

Objective: To evaluate the in vivo efficacy of this compound in preventing or treating alcoholic liver injury.

-

Animal Model:

-

Treatment Protocol:

-

This compound is administered to the treatment group, often concurrently with the ethanol diet.

-

A control group receives the ethanol diet without this compound.

-

-

Outcome Measures:

-

Liver Enzyme Activity: Serum levels of ALT, AST, and GGT are measured.[11]

-

Histopathology: Liver tissue is examined for steatosis, inflammation, and fibrosis.

-

Enzyme Activity Assays: Hepatic alcohol dehydrogenase and aldehyde dehydrogenase activities are measured from liver homogenates.[2]

-

Inflammatory Markers: Hepatic expression of TNF-α, IL-6, and NLRP3 is quantified.[11]

-

Human Clinical Trials

-

Objective: To assess the safety and efficacy of this compound in patients with alcoholic liver disease.

-

Study Design: Randomized, double-blind, placebo-controlled multicenter trials are the gold standard.[18][20] Open-label trials have also been conducted.[15][16]

-

Patient Population: Patients with a diagnosis of alcoholic fatty liver or severe alcoholic hepatitis, confirmed by clinical, biochemical, and imaging criteria.[15][18]

-

Treatment Protocol:

-

Outcome Measures:

-

Survival Rates: Assessed at various time points (e.g., 30 days, 90 days, 3 and 6 months).[15][16]

-

Liver Function Tests: Serum levels of bilirubin, aminotransferases (ALT, AST), and GGT are monitored.[18]

-

Ultrasonography: Used to assess the degree of hepatic steatosis.[18]

-

Adverse Events: Monitored throughout the study to evaluate safety.[16]

-

Signaling Pathways and Conceptual Frameworks

The following diagrams, rendered in DOT language, illustrate the key mechanisms of this compound.

Caption: this compound's role in accelerating alcohol metabolism.

Caption: this compound's mitigation of oxidative stress.

Caption: this compound's anti-inflammatory and anti-fibrotic actions.

Conclusion and Future Directions

This compound presents a compelling therapeutic profile for alcoholic liver disease through its multifaceted mechanism of action. By targeting key pathways in alcohol metabolism, oxidative stress, inflammation, and fibrosis, it addresses the complex pathophysiology of ALD. The quantitative data from both preclinical and clinical studies underscore its potential to improve liver function and patient survival.

For drug development professionals, this compound serves as a promising candidate for further investigation, potentially in combination therapies or for specific patient subpopulations with ALD. Future research should focus on elucidating the finer molecular details of its interactions with cellular targets, optimizing dosing regimens, and conducting large-scale, long-term clinical trials to confirm its efficacy in preventing the progression to more severe forms of liver disease, such as cirrhosis and hepatocellular carcinoma. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Action of this compound on isolated human and rat alcohol and aldehyde dehydrogenases. Effect on enzymes in chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altering ethanol pharmacokinetics to treat alcohol use disorder: can you teach an old dog new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. nbinno.com [nbinno.com]

- 8. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the infiltration of macrophages and neutrophils into liver tissue in acute alcoholic liver injury [jcps.bjmu.edu.cn]

- 12. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. Treatment with this compound and its impact on early mortality in patients with severe alcoholic hepatitis | Annals of Hepatology [elsevier.es]

- 15. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment with this compound and its impact on early mortality in patients with severe alcoholic hepatitis | Annals of Hepatology [elsevier.es]

- 17. elsevier.es [elsevier.es]

- 18. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. | BioWorld [bioworld.com]

- 20. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Pyridoxine Pyrrolidone Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) Pyrrolidone Carboxylate, also known as Metadoxine, is a compound formed by an ionic pair of pyridoxine (Vitamin B6) and pyrrolidone carboxylate (PCA). While pyridoxine is a well-established precursor to the essential coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is involved in a myriad of enzymatic reactions, the combination with PCA exhibits unique pharmacological activities and engages specific molecular targets beyond the established roles of Vitamin B6. This technical guide provides a comprehensive overview of the identified molecular targets of pyridoxine pyrrolidone carboxylate, summarizing key quantitative data, outlining experimental methodologies from seminal studies, and visualizing the associated signaling pathways.

Core Molecular Targets and Mechanisms of Action

Research has identified three primary molecular targets and pathways affected by pyridoxine pyrrolidone carboxylate:

-

Procollagen-Proline Dioxygenase (Prolyl Hydroxylase): A key enzyme in collagen synthesis, its modulation is central to the anti-fibrotic effects of this compound.

-

Protein Kinase A (PKA) - cAMP Response Element-Binding Protein (CREB) Pathway: Inhibition of this pathway underlies the compound's effects on adipocyte differentiation.

-

Central Nervous System (CNS) Targets: The pyrrolidone carboxylate moiety is implicated in antagonizing ethanol-induced effects, likely through modulation of the GABAergic system.

Procollagen-Proline Dioxygenase and Anti-Fibrotic Activity

Pyridoxine pyrrolidone carboxylate has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis. The primary molecular target implicated in this activity is procollagen-proline dioxygenase, also known as prolyl hydroxylase. This enzyme is crucial for the hydroxylation of proline residues in procollagen, a critical step for the formation of stable collagen triple helices and subsequent fibrosis.

Quantitative Data: Effect on Serum Immunoreactive Prolyl Hydroxylase (SIRPH)

The following table summarizes the in vivo effects of pyridoxine pyrrolidone carboxylate on serum levels of immunoreactive prolyl hydroxylase (SIRPH) in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis[1].

| Treatment Group | Serum SIRPH Levels (µg/mL) | Statistical Significance (vs. Control) |

| Control | 26.1 ± 8.06 | - |

| CCl4-treated | 44.2 ± 16.3 | p < 0.005 |

| CCl4 + this compound (200 mg/kg i.p.) | 21.5 ± 14.6 | Not significant |

Data from Annoni G, et al. Pharmacol Res. 1992 Jan;25(1):87-93.[1]

Experimental Protocol: In Vivo Model of Liver Fibrosis and SIRPH Measurement

The detailed experimental protocol for this study can be found in Annoni G, et al. Pharmacol Res. 1992 Jan;25(1):87-93[1]. The general methodology involved:

-

Induction of Liver Fibrosis: Female rats were treated with carbon tetrachloride (CCl4) for six consecutive weeks to induce liver fibrosis and inflammation.

-

Treatment: A cohort of CCl4-treated animals was co-administered with pyridoxine pyrrolidone carboxylate (this compound) at a dose of 200 mg/kg intraperitoneally.

-

Histological Analysis: Liver tissue was collected for histological examination to assess the extent of fibrosis and inflammation.

-

Measurement of Serum Immunoreactive Prolyl Hydroxylase (SIRPH): Blood samples were collected, and the serum levels of SIRPH were quantified. The specific immunoassay technique used for SIRPH measurement is detailed in the full-text article.

Experimental Workflow: CCl4-Induced Fibrosis Model

References

Metadoxine's Effect on Glutathione Metabolism in Hepatocytes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metadoxine, a compound formed by the ion-pair combination of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA), has demonstrated significant hepatoprotective effects, particularly in the context of alcoholic liver disease. A core component of its mechanism of action lies in its ability to modulate glutathione (B108866) (GSH) metabolism within hepatocytes. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on hepatic glutathione homeostasis, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental designs. The evidence suggests that this compound effectively counteracts the depletion of reduced glutathione induced by toxins such as ethanol (B145695) and acetaldehyde (B116499), primarily by enhancing the activity of key enzymes in the glutathione redox cycle.

Introduction

Glutathione is a critical tripeptide antioxidant in hepatocytes, playing a central role in the detoxification of reactive oxygen species (ROS) and xenobiotics, thereby protecting cellular components from oxidative damage. Depletion of the hepatic GSH pool is a hallmark of various liver pathologies, including alcoholic and non-alcoholic fatty liver disease. This compound has emerged as a therapeutic agent capable of preserving intracellular glutathione levels. This document will delve into the intricate mechanisms by which this compound influences glutathione synthesis, regeneration, and utilization in liver cells.

Quantitative Data on this compound's Impact on Glutathione Metabolism

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on glutathione metabolism in hepatocytes.

Table 1: Effect of this compound on Reduced Glutathione (GSH) Levels in HepG2 Cells Exposed to Ethanol and Acetaldehyde

| Treatment Group | GSH Content (nmol/mg protein) | Reference |

| Control | 99.5 ± 5.0 | [1] |

| 50 mM Ethanol (24h) | 67.0 ± 2.0 | [1] |

| 175 µM Acetaldehyde (24h) | 28.0 ± 4.0 | [1] |

| 50 mM Ethanol + this compound (10 µg/ml) | Prevents GSH depletion | [2] |

| 175 µM Acetaldehyde + this compound (10 µg/ml) | Prevents GSH depletion | [2] |

Note: While the study by Gutiérrez-Ruiz et al. (2001) states that this compound prevents the observed GSH depletion, specific quantitative values for the this compound-treated groups were not provided in the publication.[2]

Table 2: Qualitative Effects of this compound on Glutathione-Related Enzyme Activity

| Enzyme | Effect of this compound Treatment | Organism/Cell Line | Condition | Reference |

| Glutathione Reductase | Increased activity | Rat Liver | Acute ethanol intoxication | [3] |

Note: Specific quantitative data on the percentage increase in enzyme activity is not available in the cited literature.

Signaling Pathways and Mechanisms of Action

This compound's influence on glutathione metabolism is multifactorial, involving both of its components, pyridoxine and pyrrolidone carboxylate.

-

Pyridoxine's Role: Pyridoxine, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme in the transsulfuration pathway. This pathway is responsible for the synthesis of cysteine, the rate-limiting amino acid for de novo glutathione synthesis. By ensuring an adequate supply of cysteine, pyridoxine supports the replenishment of the glutathione pool.

-

Pyrrolidone Carboxylate's Contribution: Pyrrolidone carboxylate is a precursor of glutamate, another amino acid essential for glutathione synthesis. By providing a source of glutamate, PCA further contributes to the de novo synthesis of GSH.

-

Enhancement of Glutathione Reductase Activity: this compound has been shown to increase the activity of glutathione reductase.[3] This enzyme is vital for regenerating GSH from its oxidized form (GSSG), thus maintaining a high GSH/GSSG ratio, which is critical for cellular redox balance.

-

Potential Nrf2 Activation: Pyridoxine has been reported to induce the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes, including those involved in glutathione synthesis. While direct evidence for this compound-induced Nrf2 activation in hepatocytes is still emerging, this represents a plausible mechanism for its protective effects.

Below is a diagram illustrating the proposed signaling pathway for this compound's action on glutathione metabolism.

Caption: Proposed signaling pathway of this compound's effect on glutathione metabolism in hepatocytes.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the effect of this compound on glutathione levels in hepatocytes, based on established protocols.

4.1. Measurement of Reduced and Oxidized Glutathione in HepG2 Cells

Objective: To quantify the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) in HepG2 cells following exposure to an oxidative stressor (e.g., ethanol) with and without this compound treatment.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound solution

-

Ethanol (200 proof)

-

Phosphate Buffered Saline (PBS)

-

5% 5-Sulfosalicylic acid (SSA)

-

Glutathione Assay Kit (e.g., from Cayman Chemical or similar, based on the Tietze method)

-

Bradford Protein Assay Kit

-

6-well plates

-

Cell scraper

-

Microcentrifuge tubes

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

-

Treatment:

-

Prepare fresh treatment media. For a 24-hour treatment period, the groups would typically be:

-

Control (vehicle)

-

Ethanol (e.g., 50 mM)

-

This compound (e.g., 10 µg/ml)

-

Ethanol + this compound

-

-

Remove the old media from the wells and replace it with the respective treatment media.

-

Incubate the plates for the desired time (e.g., 24 hours).

-

-

Sample Preparation:

-

After incubation, remove the media and wash the cells twice with ice-cold PBS.

-

Add 200 µL of ice-cold 5% SSA to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the glutathione, for analysis. A small aliquot of the pellet can be saved for protein quantification.

-

-

Glutathione Assay:

-

Follow the instructions provided with the commercial glutathione assay kit. This typically involves:

-

Preparation of GSH and GSSG standards.

-

For GSSG measurement, an initial step to derivatize GSH with a thiol-scavenging agent (e.g., 2-vinylpyridine) is required.

-

Addition of the sample supernatant and standards to a 96-well plate.

-

Addition of the assay cocktail containing glutathione reductase and DTNB (Ellman's reagent).

-

Incubation and measurement of the absorbance at the specified wavelength (usually 405-412 nm) over time.

-

-

-

Protein Quantification:

-

Resuspend the protein pellet from step 3 in an appropriate buffer.

-

Perform a Bradford assay to determine the protein concentration in each sample.

-

-

Data Analysis:

-

Calculate the concentrations of total glutathione and GSSG from the standard curves.

-

Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

-

Normalize the glutathione levels to the protein concentration for each sample (e.g., nmol/mg protein).

-

Perform statistical analysis to compare the different treatment groups.

-

4.2. Experimental Workflow Diagram

The following diagram outlines the workflow for the described experiment.

Caption: Experimental workflow for measuring glutathione levels in HepG2 cells.

Discussion and Future Directions

The available evidence strongly supports the role of this compound in preserving hepatic glutathione levels, a key mechanism for its hepatoprotective effects. The quantitative data, although limited, demonstrates a clear prevention of toxin-induced GSH depletion. The proposed signaling pathways, involving the provision of precursors for GSH synthesis and the enhancement of the glutathione redox cycle, provide a solid framework for understanding its mode of action.

However, several areas warrant further investigation. There is a need for more comprehensive quantitative studies to determine the precise impact of this compound on the specific activities of all key enzymes in the glutathione pathway, including glutamate-cysteine ligase, glutathione synthetase, and glutathione peroxidase. Furthermore, elucidating the direct role of this compound in activating the Nrf2 signaling pathway in hepatocytes would provide a more complete picture of its antioxidant-regulating properties. Finally, investigating the potential interplay between this compound, glutathione metabolism, and other critical hepatic metabolic pathways, such as those involving S-adenosylmethionine (SAM) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), could reveal additional mechanisms of its therapeutic efficacy.

Conclusion

This compound's ability to positively modulate glutathione metabolism in hepatocytes is a cornerstone of its therapeutic potential in liver diseases. By preventing the depletion of reduced glutathione and enhancing its regeneration, this compound helps to maintain the cellular redox balance and protect against oxidative stress-induced liver injury. The experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and development in this promising area of hepatology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on cellular status of glutathione and of enzymatic defence system following acute ethanol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Metadoxine's Sphere of Influence: A Technical Guide to its Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA), has demonstrated a multi-faceted mechanism of action, primarily recognized for its efficacy in the management of acute and chronic alcohol-related liver conditions.[1][2] Its therapeutic effects are not confined to the liver; this compound also exerts significant influence on various neurotransmitter systems within the central nervous system. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by this compound administration, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Biochemical Pathways Influenced by this compound

This compound's therapeutic actions can be broadly categorized into three principal areas: acceleration of alcohol metabolism, modulation of neurotransmitter systems, and hepatoprotective effects through the mitigation of oxidative stress and inflammation.

Acceleration of Alcohol Metabolism

This compound has been shown to enhance the enzymatic degradation of ethanol (B145695), thereby reducing its systemic exposure and toxic effects.[3] The primary pathway for ethanol metabolism involves two key enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

-

Alcohol Dehydrogenase (ADH): This enzyme catalyzes the oxidation of ethanol to acetaldehyde (B116499). This compound has been observed to prevent the decrease in ADH activity associated with chronic ethanol consumption.[4]

-

Aldehyde Dehydrogenase (ALDH): ALDH is responsible for the subsequent oxidation of the highly toxic acetaldehyde to acetate. This compound enhances the activity of ALDH, leading to a more rapid clearance of acetaldehyde.[3][5]

The accelerated clearance of both ethanol and acetaldehyde is a cornerstone of this compound's utility in acute alcohol intoxication.[6][7]

Figure 1: this compound's influence on alcohol metabolism.

Modulation of Neurotransmitter Systems

This compound's effects extend to the central nervous system, where it modulates several key neurotransmitter pathways implicated in alcohol dependence and withdrawal.

-

GABAergic System: this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[8] It achieves this by reducing the activity of GABA transaminase, the enzyme responsible for GABA degradation.[2] This GABAergic modulation may contribute to the anxiolytic effects and reduction of alcohol craving observed with this compound treatment.

-

Dopaminergic System: Studies in animal models have demonstrated that this compound can increase striatal dopamine (B1211576) levels.[9][10] This effect is thought to be mediated by an increase in dopamine synthesis.[9] The modulation of the dopaminergic reward pathway is a critical area of investigation for understanding its role in addiction.

-

Cholinergic and Serotonergic Systems: this compound has also been reported to increase acetylcholine (B1216132) levels in the frontoparietal cortex.[8] While some studies have noted a modest increase in serotonin (B10506) (5-HT), the effect on its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), was not significant, suggesting a less pronounced role in serotonergic transmission compared to its effects on GABA and dopamine.[9]

Figure 2: this compound's modulation of GABA and dopamine pathways.

Hepatoprotective Mechanisms

This compound exhibits significant protective effects on the liver, particularly in the context of alcohol-induced damage. These effects are mediated through multiple interconnected pathways.

-

Antioxidant Activity and Glutathione (B108866) Restoration: Chronic alcohol consumption depletes hepatic glutathione (GSH), a critical endogenous antioxidant.[9] this compound has been shown to prevent this depletion and even increase GSH levels.[9] This is partly due to the pyrrolidone carboxylate (PCA) component, which is an intermediate in the gamma-glutamyl cycle responsible for GSH synthesis. By restoring GSH levels, this compound enhances the liver's capacity to neutralize reactive oxygen species (ROS).

-

Inhibition of Lipid Peroxidation: The increase in oxidative stress from alcohol metabolism leads to lipid peroxidation, damaging cellular membranes. This compound has been demonstrated to inhibit this process.[11]

-

Anti-inflammatory and Anti-fibrotic Effects: Acetaldehyde, the toxic metabolite of ethanol, stimulates hepatic stellate cells (HSCs) to produce collagen, leading to fibrosis. It also promotes the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This compound has been found to prevent the acetaldehyde-induced increase in collagen synthesis and to attenuate TNF-α secretion from HSCs.[12][13]

Figure 3: Hepatoprotective pathways influenced by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration as reported in various preclinical and clinical studies.

Table 1: Effects of this compound on Liver Function and Survival in Alcoholic Liver Disease

| Parameter | Study Population | This compound Dose | Duration | Outcome | Reference |

| Liver Enzymes (ALT, AST, GGT) | Patients with alcoholic fatty liver | 1500 mg/day | 3 months | Significant and more rapid normalization compared to placebo.[6] | Caballeria J, et al. (1998) |

| Ultrasonographic Signs of Steatosis | Patients with alcoholic fatty liver | 1500 mg/day | 3 months | Significantly lower percentage of patients with steatosis (28% vs 70% in placebo).[6] | Caballeria J, et al. (1998) |

| Survival Rate (3 months) | Patients with severe alcoholic hepatitis | 500 mg three times daily (in addition to standard therapy) | 30 days | Significantly higher survival rate (68.6% with Prednisone + this compound vs. 20% with Prednisone alone).[2] | Higuera-de la Tijera F, et al. (2015) |

| Survival Rate (6 months) | Patients with severe alcoholic hepatitis | 500 mg three times daily (in addition to standard therapy) | 30 days | Significantly higher survival rate (48.6% with Prednisone + this compound vs. 20% with Prednisone alone).[2] | Higuera-de la Tijera F, et al. (2015) |

| Liver Function (ALT, AST, GGT) | Patients with alcoholic liver disease | 500 mg three times daily | 6 weeks | Significant decrease in median ALT, AST, and GGT levels compared to placebo.[8] | Anonymous (2012) |

Table 2: Effects of this compound on Neurotransmitter Levels (Preclinical Data)

| Neurotransmitter | Animal Model | This compound Dose | Time Point | Outcome | Reference |

| Dopamine (Striatum) | C57 Black mice | 150 mg/kg | 24 hours | Notable increase in dopamine and its metabolites.[9][10] | Fadda F, et al. (1993) |

| Dopamine (Striatum) | C57 Black mice | 250 µg/kg - 1 mg/kg | 24 hours | Significant dose-dependent increase.[9][10] | Fadda F, et al. (1993) |

| Serotonin (5-HT) (Striatum) | C57 Black mice | 150 mg/kg | 24 hours | Lesser extent of increase compared to dopamine.[9] | Fadda F, et al. (1993) |

Table 3: Effects of this compound on Cellular Markers of Damage (In Vitro Data)

| Cellular Marker | Cell Line | Treatment | This compound Concentration | Outcome | Reference |

| Reduced Glutathione (GSH) | HepG2 cells | Ethanol (50 mM) or Acetaldehyde (175 µM) | 10 µg/ml | Prevents depletion caused by ethanol and acetaldehyde.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |

| Lipid Peroxidation | HepG2 cells | Ethanol (50 mM) or Acetaldehyde (175 µM) | 10 µg/ml | Prevents the increase in lipid peroxidation.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |

| Collagen Secretion | Hepatic Stellate Cells (CFSC-2G) | Acetaldehyde (175 µM) | 10 µg/ml | Prevents the increase in collagen secretion.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |

| TNF-α Secretion | Hepatic Stellate Cells (CFSC-2G) | Acetaldehyde (175 µM) | 10 µg/ml | Attenuates the increase in TNF-α secretion.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research. These protocols are synthesized from established laboratory methods and the specific details provided in the referenced studies.

Measurement of Striatal Dopamine Levels in Mice via HPLC-ECD

This protocol is adapted from standard methods for neurotransmitter quantification and the study by Fadda F, et al. (1993).[9]

Objective: To quantify the concentration of dopamine and its metabolites in the striatum of mice following this compound administration.

Materials:

-

Male C57 Black mice

-

This compound solution

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

-

Homogenization buffer (e.g., 0.1 N perchloric acid)[2]

-

Refrigerated centrifuge

-

Sonicator or tissue homogenizer

-

C18 reverse-phase column

Procedure:

-

Animal Dosing: Administer this compound systemically to mice at the desired concentrations (e.g., 1 µg/kg to 500 mg/kg).[9] A control group should receive a vehicle injection.

-

Tissue Collection: At specified time points post-administration (e.g., 1 hour, 24 hours, 7 days), euthanize the mice and rapidly dissect the striatum on ice.[9]

-

Sample Homogenization: Weigh the tissue and homogenize in a known volume of ice-cold homogenization buffer.[2]

-

Protein Precipitation and Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes. Collect the supernatant for analysis.[14]

-

HPLC-ECD Analysis:

-

Inject a defined volume of the supernatant into the HPLC system.

-

Separate dopamine and its metabolites on a C18 reverse-phase column using a mobile phase typically consisting of a phosphate (B84403) buffer with an ion-pairing agent and an organic modifier (e.g., methanol).[15]

-

Detect the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification: Determine the concentrations of dopamine and its metabolites by comparing the peak areas from the samples to those of a standard curve generated with known concentrations of the analytes.[15]

Figure 4: Workflow for dopamine measurement in mouse striatum.

In Vitro Hepatoprotection Assay using HepG2 Cells

This protocol is based on the study by Gutiérrez-Ruiz MC, et al. (2001) and standard cell culture and biochemical assay techniques.[12]

Objective: To assess the protective effects of this compound against ethanol- and acetaldehyde-induced cellular damage in a human hepatocyte cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Ethanol (50 mM final concentration)

-

Acetaldehyde (175 µM final concentration)

-

This compound (10 µg/ml final concentration)

-

Reagents for glutathione assay, lipid peroxidation (TBARS) assay, and protein quantification.

Procedure:

-

Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with:

-

Control (medium only)

-

Ethanol (50 mM)

-

Acetaldehyde (175 µM)

-

This compound (10 µg/ml)

-

Ethanol (50 mM) + this compound (10 µg/ml)

-

Acetaldehyde (175 µM) + this compound (10 µg/ml)

-

-

Incubation: Incubate the treated cells for 24 hours.

-

Cell Lysis and Supernatant Collection: After incubation, collect the cell culture supernatant for secreted marker analysis. Lyse the cells to prepare cell lysates for intracellular marker analysis.

-

Biochemical Assays:

-

Glutathione (GSH) Assay: Measure the levels of reduced glutathione in the cell lysates using a commercially available kit or a standard enzymatic recycling method.

-

Lipid Peroxidation (TBARS) Assay: Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the cell lysates using the thiobarbituric acid reactive substances (TBARS) assay.[11]

-

-

Data Analysis: Normalize the results of the biochemical assays to the total protein content of the cell lysates. Compare the results from the different treatment groups to the control group.

Figure 5: Experimental workflow for in vitro hepatoprotection assay.

Measurement of Alcohol Dehydrogenase (ADH) Activity

This is a general spectrophotometric protocol for measuring ADH activity.

Objective: To determine the effect of this compound on the enzymatic activity of ADH.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

ADH enzyme solution

-

Reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

-

Ethanol solution (substrate)

-

β-NAD+ solution (coenzyme)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, β-NAD+, and ethanol.

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C).

-

Blank Measurement: Measure the initial absorbance of the reaction mixture before adding the enzyme to establish a baseline.

-

Enzyme Addition: Initiate the reaction by adding a known amount of ADH enzyme solution to the cuvette. If testing the effect of this compound, pre-incubate the enzyme with this compound before adding it to the reaction mixture.

-

Kinetic Measurement: Immediately start recording the absorbance at 340 nm over time. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of ADH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Conclusion

This compound exerts its therapeutic effects through a complex and synergistic interplay of mechanisms that span hepatic metabolism and central nervous system function. By accelerating alcohol clearance, modulating key neurotransmitter systems, and providing robust hepatoprotective effects against oxidative stress and inflammation, this compound presents a multifaceted approach to managing alcohol-related disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should continue to elucidate the intricate molecular targets of this compound to optimize its clinical applications and explore its potential in other related pathologies.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alcohol Dehydrogenase Assay Guide | PDF | Nicotinamide Adenine Dinucleotide | Chemical Substances [scribd.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medinprot.chem.elte.hu [medinprot.chem.elte.hu]

- 8. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on striatal dopamine levels in C57 black mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

- 13. file.elabscience.com [file.elabscience.com]

- 14. japsonline.com [japsonline.com]

- 15. Dopamine measurement by HPLC [protocols.io]

Metadoxine's Modulation of the PKA-CREB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metadoxine, a compound comprised of an ion-pair of pyridoxine (B80251) and L-2-pyrrolidone-5-carboxylate, is primarily recognized for its clinical applications in treating acute and chronic alcoholism. Its mechanisms of action are multifaceted, including the acceleration of alcohol metabolism and exertion of antioxidant effects. Emerging research has now elucidated a direct role for this compound in modulating the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with this critical cellular signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The evidence presented herein points towards an inhibitory effect of this compound on PKA-CREB signaling, a finding with significant implications for future research and therapeutic development.

Introduction to the PKA-CREB Signaling Pathway

The PKA-CREB signaling pathway is a fundamental intracellular cascade that translates extracellular signals into changes in gene expression, thereby regulating a vast array of cellular processes, including metabolism, proliferation, differentiation, and synaptic plasticity. The canonical pathway is initiated by the binding of ligands to G-protein coupled receptors (GPCRs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of PKA, which then phosphorylates CREB at a specific serine residue. Phosphorylated CREB recruits transcriptional co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound's Inhibitory Effect on the PKA-CREB Pathway

Recent research has demonstrated that this compound can directly inhibit the PKA-CREB signaling pathway. A key study investigating the effects of this compound on the differentiation of 3T3-L1 preadipocytes revealed that this compound treatment leads to a reduction in the phosphorylation of CREB and subsequently inhibits its binding to the cAMP response element.[1] This inhibitory action on a central node of the PKA-CREB pathway suggests a broader potential for this compound to influence the diverse cellular functions regulated by this cascade.

Quantitative Data on this compound's Inhibition of CREB Activation

The inhibitory effect of this compound on the PKA-CREB pathway has been quantified through various experimental approaches. The following table summarizes the key findings from a study on 3T3-L1 preadipocytes, demonstrating a dose-dependent inhibition of CREB phosphorylation and DNA binding.[1]

| Parameter Assessed | Experimental Condition | This compound Concentration | Result | Reference |

| CREB Phosphorylation | Hormone-induced adipogenesis in 3T3-L1 cells | 0.5 mM | Significant decrease in phosphorylated CREB levels compared to control. | [1] |

| 1.0 mM | Further significant reduction in phosphorylated CREB levels. | [1] | ||

| CREB DNA Binding | Hormone-induced adipogenesis in 3T3-L1 cells | 0.5 mM | Marked inhibition of CREB binding to the cAMP response element. | [1] |

| 1.0 mM | Stronger inhibition of CREB binding to the cAMP response element. | [1] | ||

| Downstream Gene Expression (C/EBPβ) | Hormone-induced adipogenesis in 3T3-L1 cells | 0.5 mM - 1.0 mM | Repression of CCAAT/enhancer-binding protein beta (C/EBPβ) induction, a downstream target of CREB. | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: PKA-CREB signaling pathway with this compound's inhibitory action.

Caption: Experimental workflow for assessing this compound's effect on PKA-CREB.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on the PKA-CREB pathway.

Cell Culture and Adipocyte Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Induction: Two days post-confluence, differentiation is induced with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 0.5, 1.0 mM) concurrently with the differentiation induction medium.

Western Blot Analysis for CREB Phosphorylation

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated CREB (Ser133) and total CREB.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for CREB-DNA Binding

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the CRE consensus sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with nuclear extracts in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

-

Electrophoresis: The DNA-protein complexes are resolved on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the CREB-DNA complexes.

Broader Mechanistic Considerations and Future Directions

While the direct inhibitory effect on CREB phosphorylation is a significant finding, this compound's established antioxidant properties may also play a role in modulating cellular signaling. Oxidative stress is known to impact the activity of various kinases and phosphatases, and by reducing reactive oxygen species, this compound could indirectly influence the PKA-CREB pathway.[2]

Future research should aim to elucidate the precise molecular target of this compound within the PKA-CREB cascade. Investigating its effects on upstream components such as GPCRs and adenylyl cyclase would provide a more complete picture of its mechanism of action. Furthermore, exploring the relevance of this inhibitory effect in different cell types and disease models, particularly in the context of its neurological and hepatoprotective effects, is a promising avenue for further investigation.

Conclusion

References

- 1. This compound, an ion-pair of pyridoxine and L-2-pyrrolidone-5-carboxylate, blocks adipocyte differentiation in association with inhibition of the PKA-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Metadoxine and Alcohol Dehydrogenase: A Technical Overview of Enzymatic Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) and L-2-pyrrolidone-5-carboxylate, is utilized in the management of alcohol-related liver conditions and acute alcohol intoxication. Its mechanism of action is often cited as an accelerator of ethanol (B145695) metabolism, with a presumed direct or indirect influence on the primary enzyme responsible for alcohol breakdown: alcohol dehydrogenase (ADH). This technical guide synthesizes the available scientific literature concerning the enzymatic activity of ADH in the presence of this compound. It provides a detailed examination of the current understanding of their interaction, presents the qualitative effects that have been observed, and outlines comprehensive experimental protocols for the in vitro assessment of these interactions. This document aims to serve as a foundational resource for researchers investigating the pharmacodynamics of this compound and its potential therapeutic applications in alcohol-related disorders.

Introduction: The Role of Alcohol Dehydrogenase in Ethanol Metabolism

Ethanol is primarily metabolized in the liver through an oxidative pathway. The initial and rate-limiting step in this process is the oxidation of ethanol to acetaldehyde (B116499), a highly toxic compound. This reaction is predominantly catalyzed by the enzyme alcohol dehydrogenase (ADH, EC 1.1.1.1), a cytosolic enzyme that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. The resulting acetaldehyde is subsequently oxidized to acetate (B1210297) by aldehyde dehydrogenase (ALDH), a reaction also dependent on NAD+.

Given that ADH activity is the primary determinant of the rate of alcohol clearance, compounds that modulate its enzymatic activity are of significant interest for the treatment of alcohol intoxication and chronic alcohol-related pathologies. This compound has been clinically observed to accelerate alcohol clearance, leading to the hypothesis that it directly enhances ADH activity. However, in-vitro studies present a more nuanced interaction.

The Effect of this compound on Alcohol Dehydrogenase Activity: A Review of the Evidence

Contrary to some general statements that this compound enhances or activates ADH, key in-vitro research suggests a different mechanism of action. The available data indicates that this compound does not directly activate the various enzymatic forms of alcohol dehydrogenase[1]. Instead, its beneficial effect in the context of chronic alcohol consumption appears to stem from its ability to prevent the ethanol-induced decrease in ADH activity[1][2].

Chronic exposure to ethanol is known to reduce the hepatic activity of class I ADH. Studies have shown that simultaneous treatment with this compound can prevent this loss of activity, thereby maintaining the normal metabolic capacity for ethanol[1].

Furthermore, there is evidence to suggest an inhibitory role of this compound on certain ADH isoenzymes at higher concentrations. Specifically, at concentrations exceeding 0.1 mM, this compound has been observed to inhibit rat class II alcohol dehydrogenase[1]. The physiological significance of this inhibition on overall ethanol metabolism is thought to be minimal[1].

Data Presentation

| Parameter | Observation with this compound | Concentration | ADH Isoform | Organism | Reference |

| In Vitro Activation | No activation observed | Not specified | Classes I and II | Human, Rat | [1] |

| Prevention of Inactivation | Prevents the 25% decrease in activity caused by chronic ethanol intake | Not specified | Class I | Rat | [1] |

| Inhibition | Inhibition observed | > 0.1 mM | Class II | Rat | [1] |

Experimental Protocols for Assessing the Enzymatic Activity of ADH with this compound

To facilitate further research into the precise enzymatic kinetics of this compound and ADH, this section provides a detailed methodology for a standard in-vitro spectrophotometric assay. This protocol can be adapted to determine key kinetic parameters.

Principle of the Assay

The enzymatic activity of alcohol dehydrogenase is determined by monitoring the reduction of NAD+ to NADH as ethanol is oxidized to acetaldehyde. The formation of NADH results in an increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the ADH activity under the specified conditions.

Materials and Reagents

-

Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or equine liver)

-

This compound (Pyridoxine-L-2-pyrrolidone-5-carboxylate)

-

Ethanol (anhydrous, molecular biology grade)

-

β-Nicotinamide adenine dinucleotide hydrate (B1144303) (NAD+)

-

Glycine-NaOH buffer (e.g., 0.1 M, pH 10.0) or Sodium Pyrophosphate buffer (e.g., 0.05 M, pH 8.8)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length, quartz or UV-transparent disposable)

-

Micropipettes and tips

-

Deionized water

Preparation of Solutions

-

Buffer Solution: Prepare a 0.1 M Glycine-NaOH buffer by dissolving the appropriate amount of glycine (B1666218) in deionized water, adjusting the pH to 10.0 with NaOH, and bringing it to the final volume. Alternatively, a 0.05 M Sodium Pyrophosphate buffer at pH 8.8 can be used.

-

NAD+ Solution: Prepare a stock solution of NAD+ (e.g., 50 mM) in the buffer solution. Store in aliquots at -20°C. The working concentration will typically be around 2-3 mM.

-

Ethanol Substrate Solution: Prepare a stock solution of ethanol (e.g., 1 M) in deionized water. From this, prepare a series of dilutions in the buffer to achieve final assay concentrations ranging from, for example, 1 mM to 100 mM.

-

This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM) in deionized water or the buffer solution. From this, create a range of dilutions to test its effect at various concentrations (e.g., 0.01 mM to 1 mM).

-

Enzyme Solution: Prepare a stock solution of ADH in the buffer solution. The final concentration in the assay should be determined empirically to yield a linear rate of absorbance change for at least 3-5 minutes. Keep the enzyme solution on ice at all times.

Assay Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or 37°C using a thermostatically controlled cuvette holder.

-

Reaction Mixture Preparation: In a 1 ml cuvette, combine the following reagents in the specified order:

-

Buffer solution (to bring the final volume to 1 ml)

-

NAD+ solution (to a final concentration of ~2.5 mM)

-

Ethanol solution (at the desired final concentration)

-

This compound solution (at the desired final concentration) or an equal volume of buffer for the control.

-

-

Initiation of Reaction: Mix the contents of the cuvette by gentle inversion. Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes. Initiate the reaction by adding a small volume of the ADH enzyme solution.

-

Data Acquisition: Immediately after adding the enzyme, mix the solution again and start recording the absorbance at 340 nm every 15 or 30 seconds for a total of 3-5 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Plot absorbance versus time. The initial linear portion of this curve represents the initial velocity (v₀) of the reaction. The slope of this linear portion (ΔA₃₄₀/min) is the rate of the reaction.

-

Determine Enzyme Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Kinetic Parameter Determination (Km and Vmax): To determine the Michaelis-Menten constants, perform the assay with varying concentrations of ethanol while keeping the NAD+ concentration constant. Plot the initial velocity (v₀) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation or linearized using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Km and Vmax.

-

Inhibition Studies (Ki): To determine the inhibition constant (Ki) of this compound, perform the kinetic assays at several fixed concentrations of this compound and varying concentrations of the substrate (ethanol). The type of inhibition and the Ki value can be determined by analyzing the changes in Km and Vmax using Lineweaver-Burk or Dixon plots.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: The primary pathway of ethanol metabolism in the liver.

Caption: Proposed mechanism of this compound on ADH activity during chronic ethanol exposure.

Caption: Experimental workflow for the in-vitro ADH spectrophotometric assay.

Conclusion and Future Directions

The available evidence suggests that this compound's role in accelerating ethanol metabolism is not through the direct activation of alcohol dehydrogenase. Instead, it appears to preserve ADH activity in the face of chronic ethanol exposure, which would otherwise lead to a reduction in the enzyme's function. There is also a noted inhibitory effect on a specific ADH isoform at higher concentrations.

A significant gap in the current understanding is the lack of detailed enzyme kinetic data for the interaction between this compound and various ADH isoforms. Future research should focus on conducting comprehensive in-vitro kinetic studies, following protocols similar to the one outlined in this guide, to determine the precise values of Km, Vmax, kcat, and Ki. Such data would provide invaluable insights into the molecular mechanisms of this compound and could inform the development of more targeted therapeutic strategies for alcohol-related disorders. Furthermore, investigating the effects of this compound on ADH gene expression and protein stability in relevant cellular and animal models would provide a more complete picture of its long-term effects on ethanol metabolism.

References

Metadoxine's Antioxidant Efficacy in Cellular Models: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of Metadoxine, a compound comprised of pyridoxine (B80251) and pyrrolidone carboxylate, within cellular models. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at quantitative data, detailed experimental protocols, and the signaling pathways implicated in this compound's mechanism of action.

Core Findings: this compound's Protective Role Against Oxidative Stress

This compound has demonstrated significant antioxidant effects, primarily by mitigating the cellular damage induced by toxins such as ethanol (B145695) and acetaldehyde. Research highlights its ability to preserve crucial intracellular antioxidants and prevent the degradation of cellular membranes.

Quantitative Analysis of this compound's Antioxidant Effects

The antioxidant capacity of this compound has been quantified in various cellular assays. The following tables summarize the key findings from a seminal study on HepG2 human hepatoma cells and CFSC-2G hepatic stellate cells.

Table 1: Effect of this compound on Glutathione (B108866) (GSH) Levels in HepG2 Cells

| Treatment (24 hours) | Reduced Glutathione (GSH) (% of Control) | Oxidized Glutathione (GSSG) (% of Control) |

| Control | 100 | 100 |

| 50 mM Ethanol | 74 | Not significantly different |

| 50 mM Ethanol + 10 µg/ml this compound | 95 (Prevents decrease) | Not significantly different |

| 175 µM Acetaldehyde | 59 | Not significantly different |

| 175 µM Acetaldehyde + 10 µg/ml this compound | 92 (Prevents decrease) | Not significantly different |

Data synthesized from Caballero et al., Pharmacological Research, 2001.[1]

Table 2: Effect of this compound on Lipid Peroxidation in HepG2 Cells

| Treatment (24 hours) | Malondialdehyde (MDA) Production (% of Control) |

| Control | 100 |

| 50 mM Ethanol | 123 |

| 50 mM Ethanol + 10 µg/ml this compound | 105 (Prevents increase) |

| 175 µM Acetaldehyde | 170 |

| 175 µM Acetaldehyde + 10 µg/ml this compound | 110 (Prevents increase) |

Data synthesized from Caballero et al., Pharmacological Research, 2001.[1]

Table 3: Effect of this compound on TNF-α Secretion in Hepatic Stellate Cells

| Treatment (24 hours) | TNF-α Secretion (pg/million cells) |

| Control | ~20 |

| 175 µM Acetaldehyde | ~45 |

| 175 µM Acetaldehyde + 10 µg/ml this compound | ~25 (Attenuates increase) |

Data synthesized from Caballero et al., Pharmacological Research, 2001.[1]

Signaling Pathways and Mechanism of Action

This compound's primary antioxidant mechanism appears to be the preservation of intracellular reduced glutathione (GSH) levels.[2][3] GSH is a critical component of the cell's defense against reactive oxygen species (ROS). By preventing GSH depletion, this compound helps maintain cellular redox homeostasis and protects against oxidative damage.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant properties of this compound in cellular models, based on established protocols and the specifics of published research.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Treatment: Expose cells to the desired concentrations of toxin (e.g., 50 mM ethanol) with or without this compound (e.g., 10 µg/ml) for the specified duration.

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4][5]

Glutathione (GSH) Assay

This protocol measures the levels of reduced glutathione (GSH) in cell lysates.

Methodology:

-

Cell Lysis: After treatment as described above, wash the cells with cold PBS and lyse them in a suitable buffer.

-

Deproteination: Precipitate proteins from the cell lysate using a deproteinizing agent like 5% sulfosalicylic acid. Centrifuge to collect the supernatant.[6]

-

Assay Reaction: In a 96-well plate, combine the supernatant with a reaction mixture containing NADPH and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Measurement: Measure the absorbance at 412 nm kinetically. The rate of color change is proportional to the amount of GSH in the sample.[7]

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the level of malondialdehyde (MDA), a marker of lipid peroxidation.

Methodology:

-

Sample Preparation: Following treatment, harvest and lyse the cells.

-

Reaction: Add a solution of thiobarbituric acid (TBA) to the cell lysate. Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.[8]

-

Measurement: After cooling, measure the absorbance of the resulting solution at 532 nm. The absorbance is proportional to the MDA concentration.[2][8]

Superoxide (B77818) Dismutase (SOD) and Catalase Activity Assays

These assays measure the activity of key antioxidant enzymes.

Methodology for SOD Activity:

-

Lysate Preparation: Prepare cell lysates from treated and control cells.

-

Assay Principle: Utilize a commercial kit that employs a system (e.g., xanthine/xanthine oxidase) to generate superoxide radicals. These radicals react with a detector molecule to produce a colored product. SOD in the sample will inhibit this reaction.[9][10]

-

Measurement: Measure the change in absorbance at the specified wavelength. The degree of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample.[10]

Methodology for Catalase Activity:

-

Lysate Preparation: Prepare cell lysates as for the SOD assay.

-

Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.[11]

-

Measurement: The remaining H₂O₂ can be quantified by reacting it with a reagent to produce a colored product, with the absorbance being inversely proportional to the catalase activity.[12][13] Alternatively, oxygen production can be directly measured.[12]

TNF-α Secretion Assay

This protocol quantifies the amount of TNF-α secreted by cells into the culture medium.

Methodology:

-

Sample Collection: After treating hepatic stellate cells, collect the cell culture supernatant.

-

ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α.

-

Procedure: Add the supernatant to wells of a microplate pre-coated with TNF-α capture antibodies. Follow the kit instructions for adding detection antibodies, substrate, and stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm). The absorbance is proportional to the concentration of TNF-α in the supernatant.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of malondialdehyde by liquid chromatography as the 2,4-dinitrophenylhydrazone derivative: a marker for oxidative stress in cell cultures of human hepatoma HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hep G2 Hepatocyte Lipid Peroxidation Assay: Version 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioquochem.com [bioquochem.com]

- 6. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Catalase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Metadoxine's Role in Reducing Oxidative Stress in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract